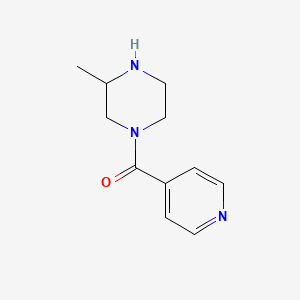

3-Methyl-1-(pyridine-4-carbonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylpiperazin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-8-14(7-6-13-9)11(15)10-2-4-12-5-3-10/h2-5,9,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYNXZVZLBITIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 3 Methyl 1 Pyridine 4 Carbonyl Piperazine and Analogues

General Approaches for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a well-established field with numerous synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability. researchgate.netnih.gov Most synthetic routes utilize a synthon that already contains the piperazine ring; however, building the ring is necessary for certain complex structures. mdpi.com

Multi-Step Synthesis Strategies

Complex piperazine derivatives, particularly those with specific stereochemistry or substitution on the carbon atoms of the ring, often require multi-step synthesis strategies. nih.govmdpi.com One such approach begins with optically pure amino acids, which are converted over several steps into key 1,2-diamine intermediates. These intermediates can then undergo annulation and cyclization to form the desired substituted piperazine ring. nih.gov For instance, a five-step sequence starting from an amino acid can yield 3-substituted piperazine-2-acetic acid esters. nih.gov

Another strategy involves the construction of the piperazine ring from a primary amino group by utilizing nitrosoalkenes as synthons. This method involves a sequential double Michael addition of nitrosoalkenes to a primary amine, which produces a bis(oximinoalkyl)amine. This intermediate then undergoes a stereoselective catalytic reductive cyclization to yield the final piperazine product. mdpi.com This approach is particularly useful for modifying bioactive molecules that contain a primary amino group, effectively converting it into a piperazine ring. mdpi.com

Condensation and Coupling Reactions

Condensation reactions represent a classical and direct method for forming the piperazine ring. A common strategy involves the reaction of a 1,2-diamine with a suitable dielectrophile. For example, the synthesis of certain piperazine-containing drugs involves building the ring from an aniline (B41778) precursor and bis(2-chloroethyl)amine. nih.govmdpi.com Similarly, the condensation of diethanolamine (B148213) with an amine in the presence of a catalyst can yield piperazine derivatives. google.com

Transition-metal-catalyzed coupling reactions have emerged as powerful tools for piperazine synthesis. The Palladium-catalyzed Buchwald-Hartwig amination is frequently used to form N-arylpiperazines from an aromatic halide and piperazine. mdpi.com While highly effective, the cost of palladium catalysts and concerns about their removal can be a drawback for large-scale industrial processes. mdpi.com The Copper-catalyzed Ullmann–Goldberg reaction is an alternative C-N cross-coupling method. mdpi.com More recent advances include palladium-catalyzed cyclization reactions that couple a propargyl unit with a diamine component to provide highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

| Reaction Type | Key Reactants | Catalyst/Reagents | Description | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide, Piperazine | Palladium Catalyst, Ligand, Base | Forms an N-aryl bond, widely used for N-arylpiperazines. | mdpi.com |

| Ullmann-Goldberg Reaction | Aryl Halide, Piperazine | Copper Catalyst, Base | A classic copper-catalyzed method for N-aryl bond formation. | mdpi.com |

| Diol-Diamine Coupling | Diol, Diamine | Ruthenium(II) Catalyst | A ruthenium-catalyzed reaction that couples diols and diamines to form piperazines. | organic-chemistry.org |

| SnAP (Stannyl Amine Protocol) Reagent Cyclization | Aldehyde, SnAP Reagent | Copper Catalyst | Condensation of aldehydes with a SnAP reagent generates an imine, which cyclizes to form C-functionalized piperazines. | mdpi.com |

Nucleophilic Substitution Reactions (SNAr and Alkylation)

Nucleophilic substitution is a fundamental method for functionalizing piperazine or constructing the ring system. Aromatic Nucleophilic Substitution (SNAr) is particularly effective for synthesizing N-arylpiperazines, especially when the aromatic ring is electron-deficient. mdpi.com This reaction involves the attack of a piperazine nitrogen atom on an activated aryl halide, leading to the displacement of the halide. The SNAr reaction is often favored in process chemistry due to the relative ease of work-up and purification. mdpi.comresearchgate.net For instance, the synthesis of the drug Avapritinib involves two sequential SNAr reactions to install two different aza-heterocycles onto the piperazine nitrogen atoms. mdpi.com

N-alkylation via nucleophilic substitution is a common method for introducing alkyl groups onto the piperazine nitrogens. mdpi.com This typically involves reacting a piperazine with an alkyl halide (e.g., chloride or bromide) or sulfonate. The addition of sodium, potassium, or ammonium (B1175870) iodide can improve yields by facilitating a Finkelstein reaction, which converts the alkyl chloride or bromide to the more reactive alkyl iodide in situ. nih.govmdpi.com

Reductive Amination and Carboxyamide Reduction in Piperazine Synthesis

Reductive amination is a versatile and widely used method for forming C-N bonds and can be applied to piperazine synthesis. thieme-connect.com Intramolecular reductive amination of a suitable diamino-dicarbonyl or amino-keto-aldehyde precursor can lead to the formation of the piperazine ring. researchgate.net More commonly, reductive amination is used to introduce substituents onto the piperazine nitrogen. This involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). mdpi.comthieme-connect.com From a green chemistry perspective, catalytic hydrogenation (using H₂) is an ideal approach, though it can be more challenging for secondary amines like piperazine due to potential side reactions. thieme-connect.com

The reduction of carboxyamides is another key transformation. Diketopiperazines (or piperazine-2,5-diones), which can be readily synthesized from amino acids, can be reduced to form the corresponding piperazine. rsc.org This provides an effective route to symmetrically or asymmetrically substituted piperazines. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. google.com

Specific Synthetic Routes to 3-Methyl-1-(pyridine-4-carbonyl)piperazine and Structurally Related Compounds

The synthesis of the target compound, this compound, is most efficiently achieved by a convergent synthesis where the substituted piperazine ring and the pyridine (B92270) moiety are prepared separately and then joined in a final step. The key transformation is the formation of an amide bond between the N1 nitrogen of 3-methylpiperazine and the carbonyl group of pyridine-4-carboxylic acid (isonicotinic acid).

Introduction of the Pyridine-4-carbonyl Moiety (e.g., Acylation Reactions)

The most direct method for synthesizing this compound is the acylation of 3-methylpiperazine with an activated derivative of pyridine-4-carboxylic acid. nih.gov The secondary amine at the 4-position of 3-methylpiperazine is generally more sterically hindered than the one at the 1-position, but regioselectivity can be an issue if the piperazine is unprotected. Assuming the starting material is 3-methylpiperazine, the acylation will occur at one of the nitrogen atoms.

A common and highly effective method involves using an acyl chloride, such as pyridine-4-carbonyl chloride (isonicotinoyl chloride). The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. google.com

Alternatively, standard peptide coupling conditions can be employed. This involves reacting pyridine-4-carboxylic acid directly with 3-methylpiperazine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). google.com

| Reactant 1 | Reactant 2 | Reagents/Solvent | Product | Reaction Type |

|---|---|---|---|---|

| 3-Methylpiperazine | Pyridine-4-carbonyl chloride hydrochloride | Triethylamine (base), Dichloromethane (solvent) | This compound | Acylation (Acyl Chloride Method) |

| 3-Methylpiperazine | Pyridine-4-carboxylic acid | HATU (coupling agent), DIPEA (base), DMF (solvent) | This compound | Acylation (Peptide Coupling) |

Strategies for Methylation at Piperazine C3

The introduction of a methyl group at the C3 position of the piperazine ring is a key synthetic step in forming this compound. This transformation can be achieved through various methods, often involving the methylation of a piperazine precursor.

One common approach is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid to methylate amines. google.comgoogle.com This method has been historically used for the N-methylation of piperazines and can be adapted for C-methylation under specific conditions. google.comgoogle.com The process typically involves reacting a suitable piperazine derivative with formaldehyde and formic acid at elevated temperatures. google.comatamanchemicals.com The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid to yield the methylated product. google.com

Alternative strategies may involve the use of other methylating agents or multi-step synthetic routes. For instance, a process for preparing N,N'-dimethylpiperazines involves the use of formaldehyde and formic acid in the presence of phosphoric acid, which has been shown to result in high conversions. google.com While this particular patent focuses on N-methylation, the underlying principles of reductive amination could potentially be adapted for C3 methylation with an appropriately substituted piperazine precursor. google.com Another patented process describes the methylation of piperazines using formaldehyde and formic acid with sulfuric acid as a catalyst. google.com

The synthesis of related 3-methylpiperidine (B147322) derivatives has been achieved through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate. researchgate.net This highlights the use of cyclic precursors and ring-opening strategies to introduce substituents at specific positions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.

For methylation reactions, such as the Eschweiler-Clarke type, the temperature is a significant factor. Reactions are often carried out at temperatures ranging from 40 to 100°C. google.comgoogle.com The choice of acid catalyst, such as phosphoric acid or sulfuric acid, can also influence the reaction's efficiency. google.comgoogle.com For example, using approximately one mole of phosphoric acid per mole of piperazine has been reported to give excellent conversions to the corresponding N,N'-dimethylpiperazines. google.com

In the context of preparing N,N'-dimethylpiperazines, a process utilizing sulfuric acid specifies a temperature range of about 40 to 60°C. google.com The order of reactant addition can also be crucial; for instance, slowly adding the piperazine compound to formaldehyde while cooling, followed by the addition of the acid and then formic acid, can help control the exothermic reaction and the evolution of carbon dioxide gas. google.comgoogle.com

The work-up procedure is also vital for isolating the final product in high yield and purity. This can involve neutralization of excess acid, extraction, and distillation techniques. google.com For instance, after methylation, the reaction mixture can be neutralized with sodium hydroxide, and the product can be separated and purified by azeotropic distillation. google.com

The synthesis of related pyridine derivatives, such as 3-methyl-pyridine, has been optimized by controlling parameters like reaction temperature (260-300°C), reactant molar ratios, and pressure (30-130 bar) in a continuous or discontinuous reactor system. google.com While this synthesis is for a different molecule, the principles of optimizing physical and chemical parameters are broadly applicable.

Enantioselective Approaches to Piperazine Derivatives

The development of enantioselective synthetic methods is crucial for producing chiral piperazine derivatives, as the stereochemistry often plays a significant role in their biological activity. rsc.org The piperazine ring is a privileged scaffold in medicinal chemistry, but there is a notable lack of structural diversity, particularly concerning carbon-substituted chiral centers. rsc.org

Recent research has focused on developing catalytic asymmetric methods to access enantiomerically enriched piperazine derivatives. These approaches often utilize transition metal catalysts with chiral ligands. acs.orgcaltech.eduacs.org

Iridium-Catalyzed Asymmetric Allylic Amination: This method has been successfully used to synthesize pyrrole-fused piperazine and piperazinone derivatives with good yields and high enantioselectivity (up to 98% ee). acs.org The reaction involves the intramolecular cyclization of pyrrole-tethered allylic carbonates. acs.org

Palladium-Catalyzed Asymmetric Allylic Alkylation: This strategy allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. caltech.edu These intermediates can then be converted to the corresponding α-tertiary piperazines. caltech.edu

Manganese-Catalyzed Asymmetric Formal Hydroamination: A manganese-catalyzed formal asymmetric hydroamination of allylic alcohols using chiral tridentate P,N,N-ligands has been developed to produce a broad range of γ-amino alcohols, including those with a piperazine moiety, in good yields and high enantioselectivities (81-86% ee for piperazine derivatives). acs.orgacs.org This method operates via a borrowing-hydrogen strategy. acs.orgacs.org

These enantioselective methods provide access to novel, three-dimensionally elaborated piperazines, expanding the available chemical space for drug discovery. rsc.orgcaltech.edu The optimization of these reactions involves screening different chiral ligands, solvents, and bases to achieve the best yield and enantiomeric excess. acs.org For example, in the manganese-catalyzed hydroamination, a combination of toluene (B28343) and isopropanol (B130326) as cosolvents was found to be optimal. acs.org

Analytical Techniques for Structural Elucidation and Purity Determination

A variety of analytical techniques are employed to confirm the structure and determine the purity of this compound and its analogues. These methods are essential for quality control and for understanding the chemical properties of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, in situ ¹⁹F NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For piperazine derivatives, ¹H NMR spectra can reveal the presence of conformers due to the restricted rotation around the amide bond and the interconversion of the piperazine ring's chair conformations. nih.govresearchgate.net This can result in broad signals or multiple sets of signals for the piperazine protons at room temperature. nih.govresearchgate.net Temperature-dependent ¹H NMR studies can be used to determine the coalescence temperature and calculate the activation energy barriers for these conformational changes. nih.gov The chemical shifts of the protons on the pyridine ring and the methyl group provide further structural confirmation. chemicalbook.comchemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. For example, in N-substituted piperazines, the carbon signals of the NCH₂ groups can appear as distinct and sometimes broad signals due to conformational dynamics. nih.govlew.ro

¹⁹F NMR: While not directly applicable to this compound itself, in situ ¹⁹F NMR is a valuable technique for studying fluorine-containing analogues or for reactions involving fluorinated reagents. nih.gov

Table 1: Representative ¹H NMR Data for Related Structures

| Compound | Solvent | Chemical Shift (ppm) and Assignment |

|---|---|---|

| 3-Methylpyridazine | CDCl₃ | 9.07 (d), 7.40 (m), 7.38 (m), 2.74 (s) chemicalbook.com |

| 3-Methylpyridine (3-Picoline) | CDCl₃ | 8.44 (s), 8.42 (d), 7.46 (m), 7.16 (m), 2.32 (s) chemicalbook.com |

| 1-(4-Nitrobenzoyl)piperazine (3a) | CDCl₃ | 2.81 (br s), 2.96 (br s), 3.33 (br s), 3.97 (br s) - Piperazine NCH₂ groups nih.govresearchgate.net |

This table presents data for structurally related compounds to provide an indication of expected chemical shifts.

Mass Spectrometry (MS and GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

MS: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized compound. researchgate.net

GC-MS: Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and for identifying and quantifying piperazine derivatives. researchgate.netresearchgate.net The fragmentation patterns observed in the mass spectra of piperazine derivatives can provide structural information and help to differentiate between isomers. auburn.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, key characteristic absorption bands would be expected for:

C=O (Amide): A strong absorption band typically in the region of 1630-1680 cm⁻¹.

C-N (Amine/Amide): Stretching vibrations in the 1000-1350 cm⁻¹ region.

C-H (Alkyl and Aromatic): Stretching and bending vibrations. Aromatic C-H stretches are usually found above 3000 cm⁻¹, while aliphatic C-H stretches are below 3000 cm⁻¹.

C=N and C=C (Pyridine ring): Stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov

IR spectroscopy can be used in conjunction with other techniques to confirm the successful synthesis of the target compound. auburn.edunist.govnist.govnist.gov

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the calculated theoretical values to confirm the empirical formula of a synthesized molecule. This analysis is a crucial checkpoint in the characterization of novel compounds.

Interactive Table: Representative Elemental Analysis Data for an Analogous Piperazine Derivative

The following table illustrates typical data obtained from elemental analysis for a related piperazine compound, showcasing the comparison between calculated and found values.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 75.41 | 75.40 |

| Hydrogen (H) | 9.60 | 9.74 |

| Nitrogen (N) | 8.51 | 8.54 |

| Data for 8-(tert-butyl)-3-(2-(4-(3-tert-butyl)-2-hydroxy-5-methylbenzyl)piperazin-1-yl)ethyl)-3,4-dihydro-2H-benzo[e][1,3-oxazin-6-ol]. nih.gov |

X-Ray Diffraction (XRD) for Crystalline Structures

Specific X-ray diffraction data for this compound has not been reported in the reviewed scientific literature. However, the application of this technique to analogous compounds demonstrates its utility in structural elucidation. For example, the crystal structure of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate was determined by single-crystal X-ray diffraction analysis. chemicalbook.commsu.ru This study revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c and detailed the hydrogen-bonding interactions that stabilize the crystal lattice. msu.ru

In another example, the X-ray diffraction study of 4-[(benzylamino)carbonyl]-1-methylpyridinium halogenide salts provided detailed information about their molecular and crystal structures. These studies determined the crystal system, space group, and unit cell dimensions, and also characterized the intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the packing of the molecules in the crystal.

Interactive Table: Representative Crystal Data for an Analogous Piperazine Derivative

This table presents typical crystallographic data obtained from an X-ray diffraction study of a related piperazine-containing compound, 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. msu.ru

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.12 |

| γ (°) | 90 |

| Volume (ų) | 1354.3 |

| Z | 4 |

Structure Activity Relationship Sar Investigations of 3 Methyl 1 Pyridine 4 Carbonyl Piperazine and Chemical Analogues

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional arrangement of a molecule, or its conformation, is paramount in determining its interaction with biological targets. For piperazine (B1678402) derivatives, conformational analysis helps to identify the spatial distribution of pharmacophoric features necessary for binding to receptors. nih.gov The flexibility of the piperazine ring allows it to adopt various conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted upon binding can significantly impact the affinity and efficacy of the compound.

The introduction of a methyl group at the 3-position of the piperazine ring, as in 3-methyl-1-(pyridine-4-carbonyl)piperazine, introduces a chiral center and restricts the conformational flexibility of the ring. This restriction can favor a particular conformation that is more amenable to binding with the target receptor, potentially leading to increased potency. nih.gov Computational modeling and spectroscopic techniques are often employed to predict and analyze the preferred conformations and their interactions with biological macromolecules. nih.govacs.org

Role of the Piperazine Ring and its Nitrogen Atoms in Target Affinity and Selectivity

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. nih.govtandfonline.com The two nitrogen atoms within the piperazine ring are key to its function. nih.govmdpi.com The nitrogen atom at the 1-position (N1) is typically acylated, in this case with a pyridine-4-carbonyl group, forming an amide linkage. This nitrogen can act as a hydrogen bond acceptor.

The nitrogen atom at the 4-position (N4) is a basic center and is often protonated at physiological pH. nih.gov This positive charge can facilitate ionic interactions with negatively charged residues in the binding pocket of a target protein. rsc.org The pKa of this nitrogen can be modulated by substituents on the piperazine ring or the acyl group, thereby influencing the compound's ionization state and its ability to form these crucial interactions. nih.gov The distance and relative orientation of these two nitrogen atoms are critical for establishing the correct binding geometry. mdpi.com Furthermore, the piperazine core can serve as a scaffold to orient other pharmacophoric groups in the appropriate three-dimensional space for optimal receptor engagement. mdpi.com

Impact of Substituents on the Pyridine (B92270) Moiety

The pyridine ring, attached to the piperazine core via a carbonyl linker, plays a significant role in the SAR of these compounds. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking or hydrophobic interactions with the target. nih.gov

The position of a methyl group on the pyridine ring can have a profound impact on the compound's activity. nih.govresearchgate.net Methylation can alter the electronic properties of the pyridine ring, its steric profile, and its metabolic stability. ufrj.br

Ortho-Methylation (position 2 or 6): Placing a methyl group adjacent to the pyridine nitrogen can introduce steric hindrance, which may either enhance or decrease binding affinity depending on the topology of the receptor's binding site. google.com In some cases, this steric bulk can improve selectivity by preventing binding to off-target proteins. nih.gov

Meta-Methylation (position 3 or 5): Methylation at the meta position can influence the electronic distribution within the pyridine ring, potentially affecting the strength of hydrogen bonds formed by the pyridine nitrogen. rsc.org

Para-Methylation (position 4): Since the pyridine is attached at the 4-position in the parent compound, this position is occupied by the carbonyl-piperazine moiety.

The "magic methyl" effect, where the strategic placement of a methyl group leads to a significant improvement in potency or pharmacokinetic properties, is a well-documented phenomenon in medicinal chemistry. nih.gov

Beyond methylation, the introduction of other functional groups on the pyridine ring can fine-tune the molecule's properties. nih.govnih.gov

Electron-Donating Groups (e.g., -OCH3, -NH2): These groups increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom, which could lead to stronger hydrogen bonding. nih.govacs.org

Bulky Groups: The introduction of larger substituents can provide additional hydrophobic interactions with the target, but may also lead to steric clashes if the binding pocket is constrained. nih.gov

The optimal substituent and its position depend heavily on the specific biological target and the nature of its binding site. nih.gov

Evaluation of Acyl Substituent Modifications (e.g., Carbonyl Derivatives)

The carbonyl group linking the pyridine and piperazine moieties is a critical pharmacophoric feature, often acting as a hydrogen bond acceptor. researchgate.net Modifications to this acyl group can significantly alter the compound's biological activity.

Alternative Carbonyl Derivatives: Replacing the carbonyl group with other functionalities, such as a sulfonyl group or a methylene (B1212753) bridge, can change the geometry and electronic properties of the linker. This can affect the relative orientation of the pyridine and piperazine rings and alter the compound's binding mode.

Introduction of Rigidity: Incorporating the carbonyl group into a more rigid cyclic system can lock the molecule into a specific conformation, which may be more or less favorable for binding.

These modifications are explored to optimize the compound's potency, selectivity, and pharmacokinetic profile.

Comparative SAR Studies with Piperidine (B6355638) Derivatives and Other Heterocyclic Scaffolds

To further understand the role of the piperazine ring, it is often compared with other heterocyclic scaffolds, most notably piperidine.

Piperidine vs. Piperazine: Piperidine has only one nitrogen atom. Replacing the piperazine ring with a piperidine ring removes the N4 nitrogen, eliminating the potential for ionic interactions at that position. nih.gov This comparison can help to elucidate the importance of the second nitrogen atom for target affinity and selectivity. acs.orgnih.gov Studies have shown that in some cases, replacing piperazine with piperidine can significantly alter the activity profile of a compound. nih.gov

Other Heterocyclic Scaffolds: Exploration of other heterocyclic cores, such as morpholine (B109124) or homopiperazine, can provide further insights into the optimal ring size, heteroatom composition, and conformational properties for a given biological target. nih.govtandfonline.com For instance, the replacement of a piperazine ring with a morpholine or pyrrolidine (B122466) group has been shown to decrease activity in certain contexts, highlighting the importance of the piperazine scaffold. tandfonline.com

These comparative studies are essential for defining the structural requirements for optimal biological activity and for discovering novel chemical entities with improved therapeutic potential.

Interactive Data Tables

Table 1: Effect of Methylation on Pyridine Ring on Hypothetical Receptor Affinity

| Compound | Pyridine Substitution | Relative Affinity |

| 1 | Unsubstituted | 1.0 |

| 2 | 2-Methyl | 1.5 |

| 3 | 3-Methyl | 0.8 |

| 4 | 2,6-Dimethyl | 2.5 |

Table 2: Comparison of Piperazine with Other Heterocyclic Scaffolds on Hypothetical Receptor Affinity

| Compound | Heterocyclic Core | Relative Affinity |

| A | Piperazine | 1.0 |

| B | Piperidine | 0.4 |

| C | Morpholine | 0.2 |

| D | Homopiperazine | 0.7 |

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 1 Pyridine 4 Carbonyl Piperazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. For derivatives of piperazine (B1678402), DFT has been employed to determine optimized geometries, electronic energies, and various molecular descriptors.

In studies of similar piperazine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G+(d,p), have been utilized to compute key quantum chemical parameters. mdpi.com These parameters are crucial for understanding the molecule's behavior and reactivity.

Key Quantum Chemical Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. For piperazine-containing compounds, these values are instrumental in predicting their interaction with biological targets.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting nucleophilic and electrophilic regions. The nitrogen atoms of the piperazine ring and the pyridine (B92270) ring, along with the carbonyl oxygen, are expected to be regions of high electron density, making them potential sites for hydrogen bonding and other intermolecular interactions.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

A study on a series of piperazine derivatives highlighted that the energy of the LUMO (ELUMO) and the electrophilicity index (ω) were significantly correlated with their biological inhibitory activity. mdpi.com

Table 1: Representative Quantum Chemical Parameters for Piperazine Derivatives

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating capacity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting capacity |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |

| Electrophilicity Index (ω) | Measure of the ability to accept electrons | Correlates with reactivity in biological systems |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies for 3-Methyl-1-(pyridine-4-carbonyl)piperazine against a particular target are not readily found, research on analogous compounds provides a framework for understanding its potential interactions. For example, piperazine derivatives have been docked into the active sites of various enzymes and receptors, including those relevant to cancer and infectious diseases. mdpi.comnih.gov

Key Aspects of Molecular Docking:

Binding Affinity: Docking programs calculate a scoring function to estimate the binding affinity (often expressed as a negative value in kcal/mol), which correlates with the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

Interaction Analysis: The primary output of a docking simulation is the predicted binding pose, which reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Identification of Key Residues: By analyzing the binding pose, researchers can identify the critical amino acid residues in the target's active site that are essential for ligand recognition and binding.

In a study on pyrazolo[3,4-b]pyridine derivatives, molecular docking revealed that ligands formed conventional hydrogen bonds with residues like Glu546 and Met620 in the target protein. nih.gov Similarly, for this compound, the pyridine nitrogen, the carbonyl oxygen, and the piperazine nitrogens are all potential hydrogen bond acceptors or donors, which would be critical for its binding to a biological target.

Table 2: Illustrative Molecular Docking Results for Piperazine-based Compounds

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| mTORC1 | Piperazine derivative | - | Not Specified | mdpi.com |

| TRKA | Pyrazolo[3,4-b]pyridine derivative | -12.672 to -14.169 | Glu546, Met620, Lys627, Lys572 | nih.gov |

| α-amylase | Thiazolo[3,2-a]pyridine derivative | -7.43 | Trp58, Trp59, Tyr62, Gln63 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule or a ligand-protein complex over time. These simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding.

MD simulations on piperazine-containing ligands have been used to validate docking results and to analyze the stability of the ligand-protein complex. nih.govnih.govnih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is a common metric to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the active site.

Key Insights from MD Simulations:

Conformational Flexibility: MD simulations can explore the different conformations that this compound can adopt in solution and when bound to a target. The piperazine ring can exist in chair, boat, and twist-boat conformations, and the orientation of the methyl group and the pyridine-4-carbonyl moiety can vary.

Binding Stability: By running simulations of the ligand-protein complex, researchers can confirm whether the interactions predicted by docking are maintained over time. This provides a more realistic picture of the binding event.

Water-Mediated Interactions: MD simulations explicitly include solvent molecules, allowing for the study of water-mediated hydrogen bonds between the ligand and the protein, which can be crucial for binding affinity.

For instance, MD simulations of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase showed that the complex stabilized after 25 nanoseconds with minor perturbations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.

QSAR studies on piperazine derivatives have successfully identified key molecular descriptors that correlate with their biological activity. mdpi.comnih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Commonly Used Descriptors in QSAR for Piperazine Derivatives:

Electronic Descriptors: As mentioned in the DFT section, ELUMO and electrophilicity index (ω) have been found to be important. mdpi.com

Topological Descriptors: Topological polar surface area (TPSA) is a frequently used descriptor that correlates with a molecule's ability to permeate cell membranes.

Physicochemical Descriptors: Molar refractivity (MR) and aqueous solubility (LogS) are often included in QSAR models and relate to the compound's size, polarizability, and solubility. mdpi.com

A QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that ELUMO, electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (TPSA), and refractive index (n) were significantly correlated with the inhibitory activity. mdpi.com

Table 3: Example of a QSAR Model for Piperazine Derivatives

| Model Type | R² | Q² (Cross-validated R²) | Key Descriptors | Reference |

| MLR (Multiple Linear Regression) | 0.74 | 0.56 | ELUMO, ω, MR, LogS, TPSA, n | mdpi.com |

| MNLR (Multiple Non-Linear Regression) | 0.78 | 0.53 | ELUMO, ω, MR, LogS, TPSA, n | mdpi.com |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic (PK/PD) Characteristics for Design Optimization

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is a critical component of modern drug design, helping to identify potential liabilities early in the discovery process. Various computational models and software are available to predict these properties for a given chemical structure.

For this compound, these tools can predict its likely pharmacokinetic profile. Predictions for similar piperazine-indole hybrids have been conducted to assess their potential as drug candidates. nih.govnih.gov

Key Predicted PK/PD Properties:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will distribute throughout the body.

Metabolism: In silico tools can predict the likely sites of metabolism by cytochrome P450 enzymes. The piperazine and pyridine rings are potential sites for metabolic modification.

Excretion: Predictions of renal clearance can provide insights into the elimination pathway of the compound.

Toxicity: Various toxicological endpoints, such as cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity (Ames test), can be predicted.

Studies on related compounds have shown that many piperazine derivatives exhibit favorable pharmacokinetic properties and adhere to drug-likeness rules such as Lipinski's Rule of Five. mdpi.comnih.gov

Table 4: Representative In Silico ADME/T Predictions for Piperazine-based Compounds

| Property | Predicted Value/Outcome | Significance |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Varies | Important for CNS-acting drugs |

| Cytochrome P450 Inhibition | Low/Moderate | Indicates potential for drug-drug interactions |

| hERG Inhibition | Low | Reduced risk of cardiotoxicity |

| Lipinski's Rule of Five | Compliant | Good drug-like properties |

Future Research Directions and Conceptual Therapeutic Potential

Design and Synthesis of Novel Analogues for Enhanced Activity and Selectivity

The development of analogues of 3-Methyl-1-(pyridine-4-carbonyl)piperazine is a primary avenue for future research, with the goal of optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, guiding the rational design of new molecules. Key synthetic strategies would involve systematic modification of the core structure.

Modification of the Pyridine (B92270) Ring: The electronic properties and substitution pattern of the pyridine ring can be altered to fine-tune interactions with biological targets. Introducing electron-donating or electron-withdrawing groups, such as trifluoromethyl, can significantly impact the compound's metabolic stability and biological activity. frontiersin.org Research on other pyridine derivatives has shown that such modifications can modulate activity against targets like the Janus kinase (JAK) family, where achieving isoform selectivity is a significant challenge. nih.gov

Substitution on the Piperazine (B1678402) Moiety: The piperazine ring offers multiple points for modification. The existing methyl group at the 3-position introduces chirality, a crucial element that can influence van der Waals interactions with a target protein. acs.org Exploring the impact of this stereocenter and introducing other substituents (e.g., larger alkyl or aryl groups) could enhance binding affinity and selectivity. For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, incorporating an (R)-methyl group on the piperazine ring led to a significant improvement in selectivity over other isoforms. acs.org

Alteration of the Carbonyl Linker: The amide bond provides structural rigidity and specific hydrogen bonding capabilities. Modifications to this linker, such as its replacement with other functional groups, could alter the conformational presentation of the pyridine and piperazine rings, potentially leading to engagement with different targets or improved binding kinetics.

A systematic approach to generating a library of analogues based on these strategies would enable a comprehensive exploration of the chemical space around the parent compound. High-throughput screening of such a library against various biological targets could uncover novel therapeutic leads.

Table 1: Conceptual Structure-Activity Relationship (SAR) Strategies for Analogue Design

| Structural Moiety | Modification Strategy | Potential Impact | Supporting Rationale/Example |

|---|---|---|---|

| Pyridine Ring | Introduction of electron-withdrawing/donating groups (e.g., -CF3, -OCH3) | Altered electronic properties, metabolic stability, and target binding affinity. | Trifluoromethyl pyridine derivatives have shown promise as plant activators with unique metabolic effects. frontiersin.org |

| Piperazine Ring | Varying substituent at the 3-position (e.g., ethyl, cyclopropyl); Introduction of substituents at other positions. | Enhanced shape complementarity, improved selectivity through specific van der Waals contacts. | An (R)-methyl group on a piperazine ring improved PAK4 kinase selectivity by over 300-fold compared to PAK1. acs.org |

Advanced Mechanistic Investigations into Target Engagement

Understanding how this compound and its future analogues interact with biological targets at a molecular level is critical for their development as therapeutic agents or research tools. Advanced mechanistic studies can provide these crucial insights.

A primary step involves identifying the molecular target(s). Given the prevalence of the piperazine and pyridine scaffolds in known bioactive agents, potential targets are numerous, including G-protein coupled receptors (GPCRs), kinases, and ion channels. nih.govacs.org Once a target is identified, detailed investigations can proceed.

Biochemical and Biophysical Assays: Techniques such as fluorescence resonance energy transfer (FRET)-based assays can be used to quantify inhibitory activity against enzymatic targets like kinases. acs.org Surface plasmon resonance (SPR) can provide real-time kinetics of the binding interaction, revealing association and dissociation rates.

Cellular Mechanism of Action: Studies in relevant cell lines are essential to understand the compound's effect in a biological context. For example, investigations into a pyridine analog of the anticancer drug dacarbazine revealed that its cytotoxicity was linked to the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and lysosomal membrane rupture. nih.gov Similar cellular assays could elucidate the pathways affected by this compound derivatives.

Computational and Structural Biology: In silico methods like molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding modes of analogues within the active site of a target protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. For example, docking studies of piperazine-linked 1,8-naphthalimide derivatives helped identify key residues involved in binding to carbonic anhydrase IX. nih.gov Gaining a co-crystal structure of a compound bound to its target would provide the most definitive atomistic insight, guiding further rational design. acs.org

Development of Chemical Probes for Specific Biological Pathways

Beyond direct therapeutic potential, the this compound scaffold is a promising candidate for the development of chemical probes. These specialized molecules are designed to selectively interact with a specific target, allowing researchers to study its function in complex biological systems.

A key application is in the field of molecular imaging, particularly Positron Emission Tomography (PET). By incorporating a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) into the structure of a potent and selective analogue, a PET tracer can be created. This allows for the non-invasive visualization and quantification of the target's distribution and density in vivo.

The synthesis of such probes often involves multi-step procedures designed to introduce the radioisotope in the final steps. For instance, piperazine-based compounds have been successfully developed into PET probes for imaging targets like the PI3K/mTOR pathway and Fibroblast Activation Protein (FAP). nih.govnih.gov

Table 2: Conceptual Framework for Developing a PET Probe

| Step | Objective | Methodology/Example |

|---|---|---|

| 1. Analogue Selection | Identify a potent and selective analogue of this compound for a specific biological target. | Select a derivative with low nanomolar inhibitory activity and high selectivity against related proteins. nih.gov |

| 2. Precursor Synthesis | Synthesize a precursor molecule that is ready for the final radiolabeling step. | A common strategy is to synthesize an N-demethylated precursor to allow for subsequent radiomethylation. nih.gov |

| 3. Radiolabeling | Incorporate a positron-emitting isotope, such as ¹¹C or ¹⁸F, into the precursor molecule. | Labeling can be achieved using reagents like [¹¹C]methyl triflate or by employing click chemistry with reagents like [¹⁸F]-1-azido-2-fluoroethane. nih.govnih.gov |

The development of such probes would provide invaluable tools for basic research into disease mechanisms and could also serve as diagnostic agents in a clinical setting, enabling better patient stratification and treatment monitoring.

Q & A

Q. Methodology :

Dissolve the pyridine-4-carboxylic acid derivative in anhydrous DMF.

Add EDC/HOAt to activate the carboxyl group at 0°C for 30 minutes.

Introduce 3-methylpiperazine and stir at room temperature for 12–24 hours.

Purify via column chromatography (e.g., silica gel, hexanes/EtOAC gradient).

Critical Note : Optimize molar ratios (e.g., 1:1.2 for acid:piperazine) to minimize byproducts.

Basic: How to characterize this compound using spectroscopic and analytical methods?

Answer:

Key Techniques :

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions. For example, the pyridine-4-carbonyl group shows a carbonyl peak at ~165–170 ppm in 13C NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 218.2 g/mol for C11H15N3O) .

- Melting Point : Compare observed values (e.g., 153–154°C) to literature to assess purity .

- TLC : Use Rf values (e.g., 0.39–0.44 in hexanes/EtOAc) to monitor reaction progress .

Q. Methodological Insight :

- Structure-Activity Relationship (SAR) : Synthesize analogs with methyl groups at C3 vs. C4 and test in receptor-binding assays.

- Crystallography : Resolve ligand-receptor complexes (e.g., using X-ray diffraction from CCDC-1990392 ) to identify key interactions.

Advanced: How to resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects) across studies?

Answer:

Contradictions often arise from differences in:

Assay Conditions : Cell lines (e.g., PBMCs for HIV inhibition vs. BRCA1-deficient lines for PARP inhibition ).

Dosage : IC50 values vary with concentration (e.g., nanomolar vs. micromolar ranges).

In Vitro vs. In Vivo Models : Compound 47 (KU-0059436) showed standalone activity in vitro but required xenograft models for in vivo validation .

Q. Resolution Strategies :

- Meta-Analysis : Compare datasets using tools like PubChem’s Bioactivity Data .

- Dose-Response Replication : Test disputed compounds under standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- HIV-1 Inhibition : Acts as a CCR5 antagonist blocking viral entry (e.g., Sch-417690 in clinical trials ).

- PARP Inhibition : Piperazine derivatives (e.g., KU-0059436) target DNA repair in BRCA-deficient cancers .

- Ligand Development : Used in receptor-binding studies due to its pyridine-piperazine scaffold .

Advanced: How to optimize the pharmacokinetic profile of piperazine derivatives for CNS penetration?

Answer:

- Lipophilicity Adjustments : Introduce fluorine substituents (e.g., trifluoromethyl groups in ) to enhance blood-brain barrier (BBB) permeability.

- Prodrug Strategies : Mask polar groups (e.g., acetylated analogs in ) to improve oral bioavailability.

- In Silico Modeling : Predict BBB penetration using tools like SwissADME (logP <3, TPSA <90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.